

A Comparative Spectroscopic Analysis of Famciclovir and its N-Acetyl Impurity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectroscopic analysis of the antiviral drug famciclovir and its N-acetylated impurity, **N-Acetyl famciclovir**. The following sections present a summary of their spectroscopic properties based on experimental data for famciclovir and predicted data for **N-Acetyl famciclovir**, rooted in fundamental spectroscopic principles. This comparison is crucial for the identification, characterization, and purity assessment of famciclovir in pharmaceutical development and quality control.

Chemical Structures

The structural difference between famciclovir and **N-Acetyl famciclovir** lies in the acetylation of the primary amine group on the purine ring. This seemingly minor modification leads to distinct spectroscopic signatures.

Caption: Chemical structures of Famciclovir and N-Acetyl Famciclovir.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for famciclovir and the predicted data for **N-Acetyl famciclovir**.

Table 1: UV-Visible Spectroscopy Data



Compound	Solvent	λmax (nm)	Molar Absorptivity (ε)	Reference/Pre diction
Famciclovir	Methanol	224, 244, 309	27500, 4890, 7160	[1]
Ethanol	223	-	[2]	
0.1 N HCI	225, 312	-	[2][3]	_
Water	221, 304	5.8892 × 10³ L·mol⁻¹·cm⁻¹ (at 304 nm)	[4]	
N-Acetyl Famciclovir	Methanol	Predicted slight hypsochromic or hyperchromic shift from 309 nm	Predicted to be similar to famciclovir	Based on the modification of the purine chromophore.

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Data

Functional Group	Famciclovir (cm⁻¹)	N-Acetyl Famciclovir (Predicted, cm ⁻¹)	Vibrational Mode
N-H (Amine)	~3450, ~3350	Absent	Asymmetric and symmetric stretching of primary amine
N-H (Amide)	Absent	~3250 (sharp)	N-H stretching
C=O (Ester)	~1740	~1740	C=O stretching
C=O (Amide I)	Absent	~1680	C=O stretching
N-H (Amide II)	Absent	~1550	N-H bending and C-N stretching
C-N (Amine)	~1335-1250	Altered	C-N stretching



Note: FT-IR data for famciclovir is not extensively detailed in the provided search results, so characteristic ranges for primary amines are used. Predictions for **N-Acetyl famciclovir** are based on the expected spectral changes upon N-acetylation of a primary amine.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Proton	Famciclovir (δ, ppm)	N-Acetyl Famciclovir (Predicted, δ, ppm)	Multiplicity
Purine Ring H	~7.8, ~8.0	Shifted (likely downfield)	S
-NH ₂	Broad signal	Absent	S
-NH-CO-CH₃	Absent	~8.5-9.5	S
-CO-CH₃ (Acetyl)	Absent	~2.2	S
Side Chain Protons	Various	Minor shifts expected	m
Ester -CH₃	~2.0	~2.0	S

¹³C NMR (Carbon-13 NMR)



Carbon	Famciclovir (δ, ppm)	N-Acetyl Famciclovir (Predicted, δ, ppm)
Purine Ring Carbons	~117-160	Shifted, especially C adjacent to N-acetylation
-CO-CH₃ (Acetyl Carbonyl)	Absent	~170
-CO-CH₃ (Acetyl Methyl)	Absent	~24
Ester Carbonyl	~171	~171
Ester Methyl	~21	~21
Side Chain Carbons	Various	Minor shifts expected

Note: Specific chemical shifts for famciclovir are available on databases like PubChem. The predicted shifts for **N-Acetyl famciclovir** are based on the electronic effects of the N-acetyl group.

Table 4: Mass Spectrometry Data

Parameter	Famciclovir	N-Acetyl Famciclovir
Molecular Formula	C14H19N5O4	C16H21N5O5[5][6][7]
Molecular Weight	321.33 g/mol	363.37 g/mol [5][6][7]
[M+H]+ (m/z)	322.15	364.16
Key Fragmentation	Loss of acetic acid (-60 Da), Loss of the side chain	Loss of ketene from acetyl group (-42 Da), Loss of acetic acid (-60 Da), Loss of the entire N-acetyl group

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Visible Spectroscopy

• Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.



Sample Preparation:

- Prepare a stock solution of the analyte (famciclovir or N-Acetyl famciclovir) of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, 0.1 N HCl, or water).
- From the stock solution, prepare a series of dilutions to the desired concentration range (e.g., 2-10 μg/mL).[2][8]

Measurement:

- Record the UV spectrum of the sample solutions from 200 to 400 nm, using the corresponding solvent as a blank.
- Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: An FT-IR spectrometer.
- Sample Preparation:
 - Prepare a solid sample by mixing a small amount of the analyte with dry potassium bromide (KBr) and pressing it into a thin pellet.
 - Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

Measurement:

- Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
- Identify the characteristic absorption bands for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).



Sample Preparation:

- Dissolve an appropriate amount of the analyte in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Measurement:

- Acquire ¹H and ¹³C NMR spectra.
- Process the data (Fourier transformation, phasing, and baseline correction).
- Determine the chemical shifts (δ) in parts per million (ppm), signal multiplicities, and integration values.

Mass Spectrometry

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Sample Preparation:
 - Prepare a dilute solution of the analyte in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with a small percentage of formic acid for electrospray ionization - ESI).

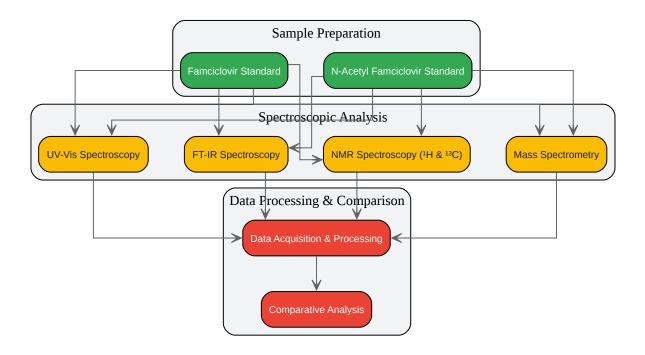
Measurement:

- Introduce the sample into the mass spectrometer.
- Acquire the full scan mass spectrum to determine the molecular ion peak.
- Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern.

Experimental Workflow and Signaling Pathways



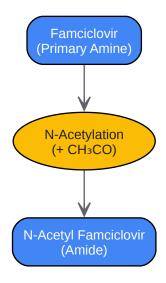
The following diagrams illustrate the general workflow for the comparative spectroscopic analysis and the structural relationship between famciclovir and **N-Acetyl famciclovir**.



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Caption: Experimental workflow for comparative spectroscopic analysis.





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Caption: Structural relationship between Famciclovir and N-Acetyl Famciclovir.

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